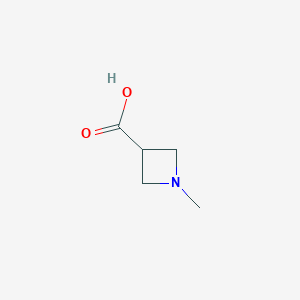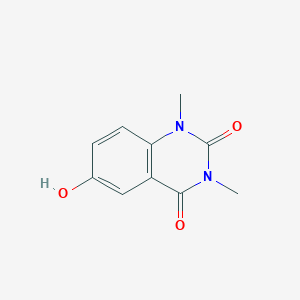![molecular formula C8H9N3S B1357939 5-メチル-4-(メチルスルファニル)ピロロ[2,1-F][1,2,4]トリアジン CAS No. 859205-88-2](/img/structure/B1357939.png)
5-メチル-4-(メチルスルファニル)ピロロ[2,1-F][1,2,4]トリアジン
説明
5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1,2,4]TRIAZINE is a heterocyclic compound that belongs to the pyrrolo[2,1-F][1,2,4]triazine family. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a triazine ring. The presence of a methyl group and a methylsulfanyl group adds to its distinct chemical properties. Compounds in this family have shown significant potential in various scientific fields, including medicinal chemistry and materials science .
科学的研究の応用
5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1,2,4]TRIAZINE has a wide range of scientific research applications:
Medicinal Chemistry: This compound is a key structural motif in various antiviral and anticancer drugs. .
Materials Science: The unique electronic properties of this compound make it useful in the development of advanced materials, including organic semiconductors and photovoltaic devices.
作用機序
Target of Action
5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine is a unique bicyclic heterocycle that possesses numerous activities against diverse therapeutic targets . It is an integral part of several kinase inhibitors and nucleoside drugs . The compound primarily targets specific proteins or enzymes that are dysregulated in diseases .
Mode of Action
The mode of action of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine involves its interaction with its targets, leading to changes in their function. The compound acts by inhibiting the activity of these targets, thereby affecting their role in disease progression .
Biochemical Pathways
5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine affects several biochemical pathways. It is involved in the inhibition of kinases, which are key components of many cellular processes . The downstream effects of this inhibition can lead to changes in cell proliferation and other cellular functions .
Result of Action
The molecular and cellular effects of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine’s action are largely dependent on its targets and the biochemical pathways it affects. By inhibiting kinases, the compound can affect cellular proliferation and other functions .
生化学分析
Biochemical Properties
5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine plays a crucial role in biochemical reactions, particularly in the inhibition of protein kinases. It interacts with enzymes such as EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2), exhibiting potent inhibitory effects . These interactions are characterized by the binding of the compound to the ATP-binding sites of the kinases, thereby blocking their activity and preventing downstream signaling pathways that promote cell proliferation .
Cellular Effects
The effects of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine on various cell types and cellular processes are profound. It influences cell function by inhibiting key signaling pathways, such as the EGFR and HER2 pathways, which are critical for cell growth and survival . This inhibition leads to reduced cell proliferation, induction of apoptosis, and alterations in gene expression. Additionally, the compound affects cellular metabolism by disrupting metabolic pathways that are essential for cancer cell survival .
Molecular Mechanism
At the molecular level, 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding sites of protein kinases, inhibiting their enzymatic activity . This inhibition prevents the phosphorylation of downstream targets, thereby blocking signal transduction pathways that are essential for cell proliferation and survival. Furthermore, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cellular functions, including prolonged suppression of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine is involved in several metabolic pathways, primarily those related to its role as a kinase inhibitor. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as tumor tissues, where it can exert its therapeutic effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the cytoplasm to inhibit kinase activity. These localization patterns are essential for the compound’s therapeutic efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1,2,4]TRIAZINE can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired triazine compound.
Bromohydrazone Route: This involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.
Formation of Triazinium Dicyanomethylide: This method uses triazinium dicyanomethylide intermediates to construct the triazine ring.
Multistep Synthesis: This involves a series of reactions, including cyclization and rearrangement, to form the final compound.
Transition Metal Mediated Synthesis: This method utilizes transition metals as catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the triazine ring.
Industrial Production Methods
Industrial production of 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1,2,4]TRIAZINE typically involves scalable methodologies that ensure high yield and purity. One such method involves the use of simple building blocks like pyrrole, chloramine, and formamidine acetate. The process is optimized to achieve a high overall yield and involves careful control of reaction conditions to ensure safety and minimize impurities .
化学反応の分析
Types of Reactions
5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1,2,4]TRIAZINE undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
類似化合物との比較
5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1,2,4]TRIAZINE can be compared with other similar compounds in terms of structure and function:
Pyrrolo[2,1-F][1,2,4]triazine Derivatives: These include compounds like remdesivir and avapritinib, which share the same core structure but differ in their functional groups and specific applications
List of Similar Compounds
- Remdesivir
- Avapritinib
- Brivanib alaninate
- BMS-690514
- BMS-599626
特性
IUPAC Name |
5-methyl-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-6-3-4-11-7(6)8(12-2)9-5-10-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEJRILORDMTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610280 | |
| Record name | 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859205-88-2 | |
| Record name | 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)

